Anisotropine methylbromide, chemically known as 2-propylpentanoyl tropinium methylbromide, is a quaternary ammonium compound belonging to the class of anticholinergic agents. [, ] These agents act as antagonists of the muscarinic acetylcholine receptors, effectively blocking the actions of the neurotransmitter acetylcholine. [, ] In scientific research, anisotropine methylbromide serves as a valuable tool to investigate the physiological and pharmacological roles of muscarinic receptors in various organ systems.
Anisotropine methylbromide is a quaternary ammonium compound with the chemical formula and a molecular weight of approximately 362.345 g/mol. It is also known by various synonyms, including 8-Methyl-3-(2-propylpentanoyloxy)tropinium bromide and octatropine methylbromide. Historically, this compound was utilized as an adjunct treatment for peptic ulcers, but its use has been largely supplanted by more effective medications in modern medicine .
Anisotropine methylbromide is synthesized through the reaction of anisotropine with methyl bromide. This process involves the formation of a quaternary ammonium salt as a result of the methylation of the amino group in anisotropine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods often include purification and crystallization steps to obtain the final product, ensuring that it meets the required standards for use in pharmaceutical applications.
The molecular structure of anisotropine methylbromide features a bicyclic system characteristic of tropinium compounds. The compound is achiral, with defined stereocenters contributing to its biological activity. The InChIKey for anisotropine methylbromide is QSFKGMJOKUZAJM-CNKDKAJDSA-M, which aids in its identification in chemical databases .
Anisotropine methylbromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not readily participate in oxidation or reduction reactions, which is typical for many quaternary ammonium compounds. The main reaction involved in its synthesis is the methylation of anisotropine using methyl bromide as the methylating agent .
Anisotropine methylbromide functions primarily as a muscarinic antagonist, inhibiting the actions of acetylcholine at muscarinic receptors located on structures innervated by postganglionic cholinergic nerves. This mechanism influences various physiological processes, including gastrointestinal motility and secretory activities .
Anisotropine methylbromide is typically a white crystalline solid at room temperature. Its solubility profile indicates poor gastrointestinal absorption, with only about 10% to 25% absorption following oral administration .
Anisotropine methylbromide has been studied for various applications:
The development of quaternary ammonium anticholinergics traces its origins to the structural modification of natural tropane alkaloids like atropine and scopolamine. Early 20th-century research revealed that quaternization—the conversion of tertiary amines to quaternary ammonium salts—significantly altered pharmacological profiles. This transformation enhanced peripheral muscarinic receptor affinity while reducing central nervous system penetration due to poor blood-brain barrier crossing [1] [9]. Anisotropine methylbromide (systematic name: [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate bromide) emerged in the 1960s as part of efforts to develop gastrointestinal-selective antispasmodics. Its design combined tropane’s rigid bicyclic core with a lipophilic 2-propylvalerate ester, aiming for optimized tissue selectivity [1] . Initial syntheses relied on direct alkylation of tropane precursors, but yields were inconsistent due to competing side reactions.
Table 1: Key Milestones in Quaternary Anticholinergic Synthesis
Time Period | Innovation | Impact on Anisotropine Synthesis |
---|---|---|
Pre-1950s | Natural alkaloid quaternization (e.g., scopolamine → methscopolamine) | Established basic N-alkylation protocols |
1960s | Introduction of asymmetrical ester moieties | Enabled targeted GI spasmolytic activity |
1970s–1980s | Optimization of solvent systems | Improved reaction kinetics and purity |
The core synthetic challenge for anisotropine methylbromide (C₁₇H₃₂BrNO₂, MW 362.35 g/mol) lies in the quaternization step—specifically, the N-methylation of anisotropine using methyl bromide (CH₃Br). This reaction proceeds via an SN2 mechanism, where the nucleophilic tropane nitrogen attacks the electrophilic carbon of methyl bromide. Key parameters influencing yield and purity include:
Table 2: Solvent System Impact on Quaternization Efficiency
Solvent | Reaction Rate Constant (k) | By-Product Formation | Industrial Viability |
---|---|---|---|
Acetonitrile | High | Low | Moderate (cost) |
Chloroform | Moderate | Moderate | High |
Ethanol | Low | High | High |
Acetone | Moderate | Low | High |
Methyl bromide faces stringent environmental regulations due to its ozone-depleting potential and toxicity. Emerging alternatives focus on sustainable methylation agents:
Anisotropine methylbromide’s bioactivity depends critically on its stereochemical configuration. The tropane core exhibits two chiral centers (C1 and C5), with the pharmacologically active isomer adopting an endo-configuration [(1R,5S)]. Key stereochemical considerations include:
Table 3: Stereochemical Descriptors of Anisotropine Methylbromide
Chiral Center | Configuration | Role in Bioactivity |
---|---|---|
C1 | R | Anchors tropane ring to muscarinic receptor |
C5 | S | Orients ester group for hydrophobic interaction |
N-methyl | Quaternary | Enhances polarity and GI targeting |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7